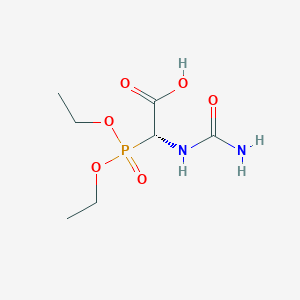![molecular formula C11H16 B12561916 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene CAS No. 198331-54-3](/img/structure/B12561916.png)
4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene is a unique organic compound characterized by its spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method allows for the formation of the spirocyclic structure through a series of cyclization and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound with a similar spirocyclic structure but without the tetramethyl substitution.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A related compound with a cyclopentadiene core and tetramethyl substitution.
Dicyclopentadiene: Another related compound with a bicyclic structure and similar reactivity.
Uniqueness
4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene stands out due to its tetramethyl substitution, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
198331-54-3 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
4,5,6,7-tetramethylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C11H16/c1-7-8(2)10(4)11(5-6-11)9(7)3/h5-6H2,1-4H3 |
InChI Key |
SFDCZPLGNBKVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CC2)C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
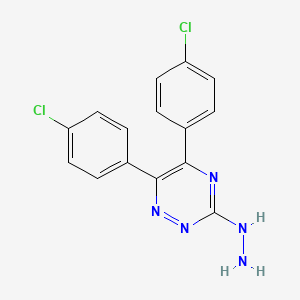
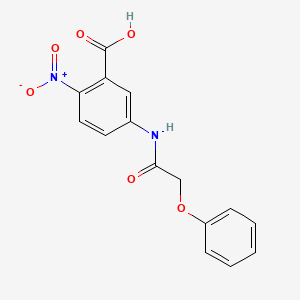
methanone](/img/structure/B12561856.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
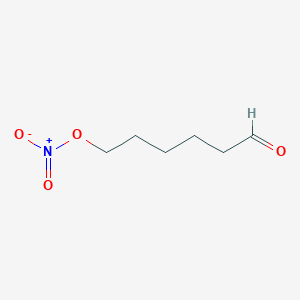
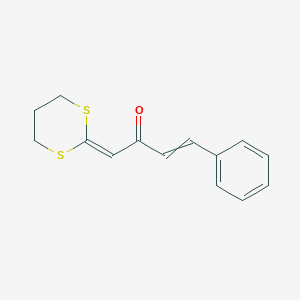
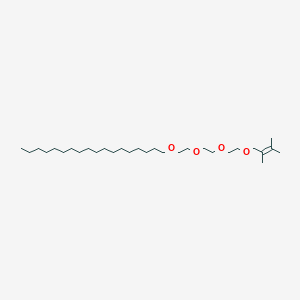
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
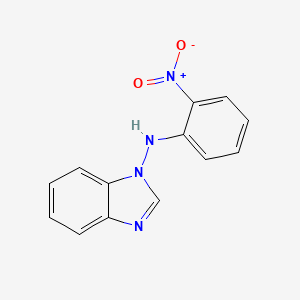
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
